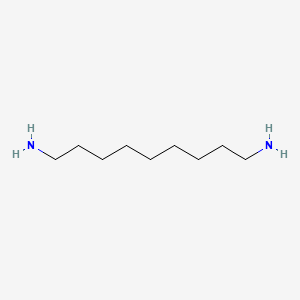

1,9-Diaminononane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nonane-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFQLYZSNZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214849 | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-24-2 | |

| Record name | 1,9-Nonanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 1,9-Diaminononane

An In-depth Technical Guide to the Physicochemical Characteristics of 1,9-Diaminononane

Introduction

This compound, also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula C₉H₂₂N₂.[1][2][3] It presents as a white to slightly yellow, low-melting solid with a characteristic ammonia-like or fishy odor.[1][4][5] This bifunctional molecule, featuring primary amino groups at both ends of a nine-carbon chain, serves as a versatile building block and intermediate in a wide array of chemical syntheses and industrial applications.[1][6] Its utility spans from the production of polymers and pharmaceuticals to its use as a corrosion inhibitor and a component in fuel additives.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Appearance | White to slightly yellow low-melting solid | [1][2][7] |

| Molecular Formula | C₉H₂₂N₂ | [1][2][3][7][8] |

| Molecular Weight | 158.28 g/mol | [1][2][3][7][8] |

| Melting Point | 35-37 °C | [2][7][9][10][11] |

| Boiling Point | 258-259 °C (at 756 mmHg) | [2][7][9][10][11] |

| Density | 0.8215 g/cm³ (estimate) | [2][7] |

| Water Solubility | Soluble | [1][2][7][12] |

| pKa (Predicted) | 10.97 ± 0.10 | [1][2][7] |

| Flash Point | >110 °C (>230 °F) | [2][7][9][12] |

| Vapor Pressure | 0.37 Pa (at 25 °C) | [2][7] |

| Refractive Index | 1.4686 (estimate) | [2][7] |

| LogP | 1.3 (at 23 °C) | [2][7] |

| Sensitivity | Air sensitive, Hygroscopic | [1][2][7][12] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 646-24-2 | [1][7][8][9][12] |

| EINECS Number | 211-470-3 | [1][9] |

| Beilstein Registry No. | 1737533 | [2][7] |

| PubChem CID | 69534 | [1] |

| SMILES | NCCCCCCCCCN | [7][9][10] |

| InChI | InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | [1][7][9][10] |

| InChIKey | SXJVFQLYZSNZBT-UHFFFAOYSA-N | [1][7][9][10] |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key characterization experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (35-37 °C).[7][9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

-

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

-

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises, condenses, and drips into the collection flask. The boiling point is the stable temperature recorded on the thermometer during this distillation process.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure of 760 mmHg, as the boiling point is pressure-dependent. The literature value is 258-259 °C at 756 mmHg.[7][9]

-

Solubility Assessment (Qualitative)

-

Objective: To determine the solubility of this compound in water.

-

Methodology:

-

Procedure: A small, measured amount of this compound (e.g., 100 mg) is added to a test tube containing a measured volume of deionized water (e.g., 1 mL).

-

Mixing: The mixture is agitated or vortexed for a set period.

-

Observation: The solution is observed for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble.[1][7] The process can be repeated with increasing amounts of solute to estimate the solubility limit.

-

Spectral Analysis (¹H NMR)

-

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

-

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Interpretation: The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the presence of the nine methylene groups and two amino groups, consistent with its structure. Spectral data for this compound is available in chemical databases.[13]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and key application areas of this compound.

Synthesis Workflow

The industrial synthesis of this compound can be achieved through the catalytic hydrogenation of azelonitrile. This process involves high pressure and temperature in the presence of specific catalysts.

Caption: Catalytic hydrogenation of azelonitrile to produce this compound.[14][15]

Logical Diagram of Applications

This compound's bifunctional nature makes it a valuable component in various fields, from materials science to chemical synthesis.

Caption: Diverse industrial and research applications of this compound.[1]

References

- 1. Page loading... [guidechem.com]

- 2. 646-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. embibe.com [embibe.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 646-24-2 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound 98 646-24-2 [sigmaaldrich.com]

- 10. 1,9-ジアミノノナン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound 98 646-24-2 [sigmaaldrich.com]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound(646-24-2) 1H NMR [m.chemicalbook.com]

- 14. US20110190541A1 - Method for the synthesis of high purity primary diamines and/or triamines - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Overview of 1,9-Diaminononane: Molecular Properties

This document provides a concise summary of the fundamental molecular properties of 1,9-Diaminononane, a chemical compound with applications in various industrial and research settings. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Molecular Data

This compound, also known as nonamethylenediamine, is a diamine with the chemical formula C9H22N2.[1][2] Its structure consists of a nine-carbon aliphatic chain with an amino group at each terminus.[1]

The molecular weight of this compound is 158.28 g/mol .[2][3][4][5] This value is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of materials synthesized from this compound.

A summary of the key molecular identifiers and properties is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C9H22N2[1][2][4] |

| Molecular Weight | 158.28 g/mol [3][5] |

| Linear Formula | NH2(CH2)9NH2[3] |

| CAS Number | 646-24-2[1][3] |

| EC Number | 211-470-3[3] |

| Monoisotopic Mass | 158.178298710 Da[1][5] |

Note: Experimental protocols and signaling pathways are not applicable to the description of a single chemical compound's intrinsic molecular properties.

Logical Representation of Compound Identity

The following diagram illustrates the logical relationship between the common names and the fundamental molecular formula and weight of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1,9-Diaminononane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed examination of the solubility characteristics of 1,9-Diaminononane in a variety of common organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a foundational understanding based on the known behavior of structurally analogous aliphatic diamines. Furthermore, it provides comprehensive, step-by-step experimental protocols for the precise determination of this compound's solubility, enabling researchers to generate the specific data required for their applications. This guide is designed to be an essential resource for professionals in drug development, chemical synthesis, and materials science, facilitating informed solvent selection and the design of robust experimental procedures.

Introduction to this compound and its Solubility

This compound (CAS No. 646-24-2), also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂.[1][2] Its structure, characterized by a nine-carbon hydrophobic chain and two terminal primary amine groups, imparts a distinct solubility profile. The polar amine groups are capable of hydrogen bonding, which generally promotes solubility in protic and polar solvents, while the nonpolar alkyl chain influences its solubility in nonpolar organic solvents.[3]

Understanding the solubility of this compound is critical for a multitude of applications, including its use as a monomer in polymer synthesis, as a cross-linking agent, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Proper solvent selection is paramount for controlling reaction kinetics, facilitating purification processes, and formulating products with desired physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂N₂ | [1][2][6] |

| Molecular Weight | 158.28 g/mol | [1][7] |

| Melting Point | 35-37 °C | [1][5][6] |

| Boiling Point | 258-259 °C at 756 mmHg | [1][5] |

| Appearance | White to off-white solid | [8] |

| Water Solubility | Soluble | [4][5] |

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed literature. However, based on the general principles of "like dissolves like" and the solubility of other short-chain and long-chain diamines, a qualitative and inferred solubility profile can be constructed. For precise quantitative data, experimental determination is necessary, following the protocols outlined in Section 4.

Table 2 provides an inferred solubility profile and serves as a template for recording experimentally determined values.

| Solvent Class | Solvent | Inferred Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Protic Solvents | |||

| Alcohols | Methanol | High | Data not available |

| Ethanol | High | Data not available | |

| Isopropanol | Moderate | Data not available | |

| Aprotic Polar Solvents | |||

| Ketones | Acetone | Moderate | Data not available |

| Esters | Ethyl Acetate | Low to Moderate | Data not available |

| Amides | Dimethylformamide (DMF) | High | Data not available |

| Nitriles | Acetonitrile | Moderate | Data not available |

| Aprotic Nonpolar Solvents | |||

| Alkanes | Hexane | Very Low | Data not available |

| Aromatics | Toluene | Low | Data not available |

| Ethers | Diethyl Ether | Low | Data not available |

| Halogenated | Dichloromethane | Low to Moderate | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid.

-

Dispense the clear, saturated solution into a pre-weighed, dry container.

-

Record the mass of the container with the solution.

-

Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the diamine.

-

Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved this compound per mass or volume of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if this compound can be derivatized to form a chromophore or if it exhibits absorbance in the UV-Vis spectrum, although aliphatic amines generally do not have strong chromophores.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

The same materials for solution preparation as in the gravimetric method.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-7 of the isothermal shake-flask method to prepare a saturated solution and filter it.

-

-

Measure Absorbance:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

References

- 1. This compound 98 646-24-2 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 646-24-2 [chemicalbook.com]

- 6. nonan-1,9-diamin | CAS#:646-24-2 | Chemsrc [chemsrc.com]

- 7. Nonane-1,9-diamine | CymitQuimica [cymitquimica.com]

- 8. 646-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 1,9-Diaminononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,9-Diaminononane, a versatile linear aliphatic diamine. It includes detailed experimental protocols for the determination of its melting and boiling points, as well as its application in advanced analytical and synthetic methodologies relevant to chemical and pharmaceutical research.

Physicochemical Properties of this compound

This compound, also known as nonamethylenediamine, is a C9 alkyl diamine that serves as a valuable building block in organic synthesis. Its physical properties are critical for its application in various chemical processes, including polymerization and the synthesis of bioactive molecules.

Data Presentation: Core Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions and purification methods.

| Property | Value | Conditions |

| Melting Point | 35-37 °C | - |

| 36-40 °C | - | |

| Boiling Point | 258-259 °C | 756 mmHg |

| 258.7 °C | 760 mmHg |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and its application in synthetic and analytical procedures.

2.1. Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The following protocol outlines a standard method for its determination using a capillary apparatus.[1][2][3][4]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

Ensure the this compound sample is thoroughly dried and in a fine powdered form to ensure efficient heat transfer.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a precise measurement, heat the sample at a slow, controlled rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.

-

2.2. Determination of Boiling Point

The boiling point is determined using the Thiele tube method, a common and effective technique for small sample volumes.[5][6][7][8]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heat source (Bunsen burner).

-

Procedure:

-

Fill a small test tube to about half-full with this compound.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band.

-

Insert the thermometer and attached tube into a Thiele tube containing heat-transfer oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2.3. Synthesis of Poly(pyridinium salt)s

This compound is a key monomer in the synthesis of poly(pyridinium salt)s, a class of functional polymers. The following is a representative protocol for such a synthesis.[9][10][11][12]

-

Materials: Bispyrylium salt, this compound, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a reaction flask, dissolve the bispyrylium salt and an equimolar amount of this compound in DMSO under a nitrogen atmosphere.

-

Heat the reaction mixture at 130-135 °C for an extended period (e.g., 48 hours) to facilitate the ring-transmutation polymerization.

-

To drive the reaction to completion, any water generated can be removed using a Dean-Stark trap with an azeotroping solvent like toluene.

-

After the reaction is complete, the polymer can be isolated by precipitation in a non-solvent and further purified.

-

2.4. Analysis of Polyamines by MALDI-TOF Mass Spectrometry

This compound can be used in the context of analyzing other polyamines by MALDI-TOF MS, often as a reference or internal standard, although specific protocols detailing its use in this exact manner are not prevalent. A general workflow for polyamine analysis is presented.

-

Workflow:

-

Sample Preparation: Biological samples are pretreated, often involving deproteinization.

-

Derivatization: To improve ionization and detection, polyamines are often derivatized.

-

Matrix Application: The derivatized sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

-

Mass Spectrometry: The sample is analyzed using a MALDI-TOF mass spectrometer to determine the mass-to-charge ratio of the polyamines.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(pyridinium salt)s using this compound.

Caption: A flowchart illustrating the synthesis and subsequent characterization of poly(pyridinium salt)s.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chymist.com [chymist.com]

- 8. vernier.com [vernier.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. stm.bookpi.org [stm.bookpi.org]

- 12. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 1,9-Diaminononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 1,9-Diaminononane. It includes key spectral data, detailed experimental protocols, and visual workflows to support research and development activities involving this compound. This compound is a versatile organic intermediate utilized in various chemical syntheses.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂N₂ | [2][3] |

| Molecular Weight | 158.28 g/mol | [4][5] |

| CAS Number | 646-24-2 | [2][4] |

| Melting Point | 35-37 °C | [1][4] |

| Boiling Point | 258-259 °C at 756 mmHg | [1][4] |

| Appearance | Solid | [4] |

FT-IR Spectroscopy Data

An experimental FT-IR spectrum for this compound is not publicly available in the searched databases. However, based on the known characteristic absorption frequencies for primary aliphatic amines, the expected FT-IR peaks are summarized in the table below.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Medium (two bands) |

| 2925-2855 | C-H Stretch (alkane chain) | Strong |

| 1650-1580 | N-H Bend (scissoring) | Medium |

| 1470-1450 | C-H Bend (scissoring) | Medium |

| 1250-1020 | C-N Stretch | Medium-Weak |

| 910-665 | N-H Wag | Strong, Broad |

Mass Spectrometry Data

The electron ionization mass spectrometry data for this compound is available from the NIST WebBook.[2][3] The fragmentation pattern is characteristic of a long-chain aliphatic diamine. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6]

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 30 | 100 | [CH₂NH₂]⁺ |

| 44 | ~75 | [C₂H₅NH]⁺ |

| 56 | ~30 | [C₃H₆NH₂]⁺ |

| 70 | ~20 | [C₄H₈NH₂]⁺ |

| 84 | ~15 | [C₅H₁₀NH₂]⁺ |

| 98 | ~10 | [C₆H₁₂NH₂]⁺ |

| 112 | ~5 | [C₇H₁₄NH₂]⁺ |

| 126 | <5 | [C₈H₁₆NH₂]⁺ |

| 141 | <5 | [M-NH₃]⁺ |

| 158 | Not observed | [M]⁺ (Molecular Ion) |

Data is estimated from the graphical spectrum provided by the NIST WebBook.[2][3]

Table 3: Predicted m/z for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 159.18558 |

| [M+Na]⁺ | 181.16752 |

| [M-H]⁻ | 157.17102 |

| [M+NH₄]⁺ | 176.21212 |

| [M+K]⁺ | 197.14146 |

Data sourced from PubChem.[7]

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound.

FT-IR Spectroscopy Protocol

Given that this compound is a low-melting solid, it can be analyzed as either a liquid film or a solid.

Method 1: Liquid Film (Melt) Technique

-

Instrument Preparation: Perform a background scan on the clean ATR crystal or salt plates (e.g., KBr) to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Gently warm the solid this compound sample until it melts.

-

Sample Application: Place a small drop of the molten sample onto the ATR crystal or between two salt plates to form a thin film.

-

Data Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is the final spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) and dry completely.

Method 2: Solid (KBr Pellet) Technique

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrument Preparation: Perform a background scan with an empty sample holder.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

-

Data Processing: The resulting spectrum represents the infrared absorption of the sample.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure separation from any impurities.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Use a suitable capillary column (e.g., DB-1 or HP-Wax).[2]

-

Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 20-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will acquire mass spectra for the eluting peaks.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the fragmentation pattern.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the FT-IR and mass spectrometry analysis of this compound.

Caption: FT-IR Analysis Workflow.

Caption: GC-MS Analysis Workflow.

References

- 1. This compound | 646-24-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1,9-二氨基壬烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 646-24-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C9H22N2) [pubchemlite.lcsb.uni.lu]

Quantum Chemical Calculations and Biological Significance of 1,9-Diaminononane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane is a linear aliphatic diamine that serves as a versatile building block in chemical synthesis and has garnered interest for its biological activities, including antimicrobial and antitubercular properties.[1][2] Understanding the molecule's electronic structure, conformational preferences, and spectroscopic characteristics through quantum chemical calculations is pivotal for elucidating its reactivity and mechanism of action. This technical guide provides an in-depth analysis of this compound, integrating computational data with experimental protocols and biological context to support further research and drug development endeavors.

Computational Methodology

The quantum chemical calculations summarized herein are primarily based on Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.[3][4] The specific level of theory employed in the foundational study of this compound was the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[5][6] This approach has been demonstrated to provide satisfactory results for predicting NMR properties of organic molecules.[5][6][7] Geometry optimization is a critical first step to locate the minimum energy structure on the potential energy surface, and vibrational frequency calculations are subsequently performed to confirm the nature of the stationary point.[5][8]

Quantum Chemical Data

The following tables summarize key quantitative data derived from DFT calculations on this compound.

Table 1: Calculated and Experimental NMR Spectroscopic Data

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹J(C,H) (Hz) | Experimental ¹J(C,H) (Hz) |

| C1/C9 | 2.65 | 2.55 | 42.8 | 42.9 | 134.1 | 134.3 |

| C2/C8 | 1.45 | 1.40 | 34.2 | 34.0 | 124.5 | 124.6 |

| C3/C7 | 1.28 | 1.25 | 27.5 | 27.4 | 123.8 | 123.8 |

| C4/C6 | 1.28 | 1.25 | 29.8 | 29.7 | 123.8 | 123.8 |

| C5 | 1.28 | 1.25 | 30.1 | 29.9 | 123.8 | 123.8 |

Data sourced from a study utilizing B3LYP/6-311++G(d,p) level of theory in methanol solvent model.[5]

Table 2: Predicted Molecular Properties

| Property | Predicted Value | Methodology |

| Molecular Formula | C₉H₂₂N₂ | - |

| Molecular Weight | 158.29 g/mol | - |

| Dipole Moment | ~1.5 - 2.0 D | Inferred from studies on similar long-chain diamines |

| HOMO-LUMO Gap | ~6 - 7 eV | Inferred from DFT studies on aliphatic amines |

| pKa | ~10.97 (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of high-purity this compound is adapted from patent literature, involving the hydrogenation of azelonitrile.[9][10]

Materials:

-

Azelonitrile

-

Raney nickel catalyst

-

Ammonia

-

Sodium hydroxide (50% solution in water)

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

Procedure:

-

Charge a 500 cm³ autoclave with 300 g (2 mol) of azelonitrile and 9 g of Raney nickel.

-

Purge the autoclave with nitrogen gas.

-

Introduce 17 g (1 mol) of ammonia and 0.6 g of 50% aqueous sodium hydroxide at ambient temperature.

-

Initiate stirring and introduce hydrogen gas to a total pressure of 30 bar at 130°C.

-

Maintain the reaction for 6 hours.

-

Cool the reactor and filter off the catalyst at 60°C.

-

The crude product is then purified by distillation under reduced pressure to yield this compound with a purity of approximately 99.2%.[9][10]

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of this compound, based on the referenced study.[5]

Instrumentation:

-

Bruker Avance 400 MHz NMR spectrometer

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., methanol-d₄).

Data Acquisition:

-

¹H NMR: Acquire standard proton NMR spectra.

-

¹³C NMR: Acquire proton-decoupled and proton-coupled ¹³C NMR spectra to determine chemical shifts and C-H coupling constants, respectively.

-

DEPT, HETCOR: Perform DEPT (Distortionless Enhancement by Polarization Transfer) and HETCOR (Heteronuclear Correlation) experiments for unambiguous assignment of proton and carbon signals.

-

T₁ Relaxation: Measure spin-lattice relaxation times (T₁) using an inversion-recovery pulse sequence.

Biological Context and Signaling Pathways

This compound belongs to the broader class of polyamines, which are ubiquitous polycations essential for numerous cellular processes, including cell growth, proliferation, and differentiation.[11][12] Dysregulation of polyamine metabolism is often associated with diseases such as cancer.[13]

The workflow for the computational and experimental investigation of this compound can be visualized as follows:

Polyamines are synthesized from amino acid precursors and their cellular concentrations are tightly regulated through biosynthesis, catabolism, and transport. A simplified diagram of the polyamine metabolic pathway is presented below.

Antimicrobial and Antitubercular Activity

Long-chain diamines, including this compound, have demonstrated notable antimicrobial and antitubercular activities. While the precise signaling pathways are a subject of ongoing research, the primary mechanism of action for many cationic antimicrobial agents is the disruption of the bacterial cell membrane.[14] This leads to membrane depolarization, permeabilization, and ultimately, cell death.

The proposed mechanism of action for the antimicrobial activity of diamines is illustrated below.

Conclusion and Future Directions

The integration of quantum chemical calculations with experimental data provides a powerful framework for understanding the fundamental properties of this compound. The presented DFT data offers valuable benchmarks for its spectroscopic identification and characterization. The established biological activity of this compound and related polyamines, particularly their ability to disrupt bacterial membranes, positions them as interesting leads for the development of novel antimicrobial agents. Future research should focus on a more extensive computational analysis, including molecular dynamics simulations to study its interaction with model membranes, and further experimental validation of its mechanism of action against a broader range of pathogens. A deeper understanding of its engagement with specific cellular signaling pathways will be crucial for its potential therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scielo.br [scielo.br]

- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational design of polymers: poly(ester amide) and polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05395A [pubs.rsc.org]

- 9. US20110190541A1 - Method for the synthesis of high purity primary diamines and/or triamines - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile and Safe Handling of 1,9-Diaminononane

Introduction

1,9-Diaminononane (CAS No. 646-24-2), also known as 1,9-Nonanediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂.[1][2][3] It serves as a versatile building block in organic synthesis, finding applications in the development of polymers, pharmaceuticals, and agrochemicals.[4] Given its utility in research and development, a thorough understanding of its toxicological properties and requisite safety protocols is paramount for professionals handling this compound. This guide provides a consolidated overview of the available toxicological data, outlines detailed experimental methodologies for key toxicity assessments, and establishes a clear framework for its safe handling and emergency management.

Section 1: Toxicological Profile

The acute toxicity, corrosive properties, and environmental hazards of this compound have been characterized through various studies. The quantitative data from these assessments are summarized below.

Table 1: Summary of Quantitative Toxicological Data for this compound

| Toxicological Endpoint | Test Species | Route | Result | Guideline | Reference |

| Acute Toxicity | Male Mouse | Oral | LD₅₀: 500 mg/kg | OECD 401 | [5] |

| Skin Corrosion/Irritation | - | Dermal | Causes severe skin burns | - | [1][5][6] |

| Serious Eye Damage | - | Ocular | Causes serious eye damage | - | [1][5] |

| Skin Sensitization | - | Dermal | May cause an allergic skin reaction | OECD 429 | [5][6] |

| Germ Cell Mutagenicity | E. coli/S. typhimurium | In vitro | Negative in Ames test | OECD 471 | [5] |

| Ecotoxicity (Aquatic) | Daphnia magna (Water flea) | - | EC₅₀ (48h): 46.31 mg/L | OECD 202 | [5] |

| Ecotoxicity (Aquatic) | P. subcapitata (Green algae) | - | ErC₅₀ (48h): 93.5 mg/L | OECD 201 | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classifications are as follows:

-

Hazard Statements:

Section 3: Experimental Methodologies

The toxicological data presented in this guide are derived from studies conducted under standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and reproducibility.

References

A Technical Guide to 1,9-Diaminononane: Commercial Availability, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,9-Diaminononane, a versatile linear aliphatic diamine. The document details its commercial availability, purity grades, and key analytical methods for quality assessment. Furthermore, it delves into its application in biological research, particularly in the analysis of polyamines and the study of apoptosis, providing exemplary experimental protocols and outlining relevant cellular signaling pathways.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is offered in several purity grades, each suited for different applications, from initial research to more sensitive analytical and pharmaceutical development processes. Higher purity grades are essential for applications where impurities could interfere with experimental outcomes or introduce variability.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

| Supplier | Purity Grade | Typical Specifications | Analytical Method |

| Sigma-Aldrich (Merck) | 98% | Assay (GC): ≥98.0%Melting Point: 35-37 °C[1][2] | Gas Chromatography (GC) |

| Thermo Scientific Chemicals | 98% | Purity: 98%[3] | Not specified |

| Alfa Aesar | 98% | Purity: 98% | Not specified |

| TCI America | >98.0% | Assay (GC): >98.0% | Gas Chromatography (GC) |

| Chem-Impex International | ≥99% | Purity (GC): ≥99% | Gas Chromatography (GC) |

| Apollo Scientific | 97% | Purity: 97% | Not specified |

| Aladdin Scientific | min 95% | Purity: ≥95% | Not specified |

Note: Specifications can vary by batch. It is crucial to consult the supplier's Certificate of Analysis (CoA) for precise data.

Impurities and Quality Control

The purity of this compound is critical for its application. Potential impurities can arise from the synthesis process. A known synthesis route involves the hydrogenation of azelanitrile.[4] A potential impurity that can be introduced during this process is ethyl-1,9-diaminononane.[4] Other potential impurities in commercial diamines can include cyclic analogues and incompletely reacted precursors.

The most common analytical methods for determining the purity of this compound and other long-chain diamines include:

-

Gas Chromatography (GC): A widely used method for assessing the purity of volatile and semi-volatile compounds. Derivatization may be employed to improve the chromatographic properties of the diamine.[5]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[6] For polyamines, HPLC analysis often involves pre-column derivatization to enhance detection.

-

Titrimetric Analysis: A classic chemical analysis method that quantifies the total basicity of the diamine, providing a measure of overall purity.[5]

-

Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the compound itself.[6]

Experimental Protocols

This compound serves as a valuable tool in various experimental procedures, particularly in the study of polyamines due to its structural similarity to naturally occurring polyamines like spermine and spermidine.

Protocol for HPLC Analysis of Polyamines in Biological Samples

This protocol outlines a general method for the analysis of polyamines (putrescine, spermidine, and spermine) in biological tissues, where a long-chain diamine like this compound could be used as an internal standard. The method involves pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation and detection using a reverse-phase HPLC system with fluorescence detection.[4]

Materials:

-

Biological tissue sample

-

Perchloric acid (HClO₄), 0.2 M

-

Potassium carbonate (K₂CO₃), 2 M

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine

-

Boric acid buffer

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

This compound (as internal standard)

-

HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of the biological tissue in ice-cold 0.2 M perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and neutralize it with 2 M potassium carbonate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

-

The resulting supernatant contains the polyamine extract.

-

-

Derivatization:

-

Prepare the OPA/N-acetyl-L-cysteine derivatizing reagent in boric acid buffer.

-

In an autosampler vial, mix the polyamine extract, the internal standard (this compound), and the derivatizing reagent.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the polyamines using a gradient of an aqueous mobile phase (e.g., sodium acetate buffer) and an organic mobile phase (e.g., acetonitrile or methanol).[7]

-

Monitor the fluorescence of the eluting derivatives.

-

-

Quantification:

-

Identify the peaks corresponding to the polyamines and the internal standard based on their retention times.

-

Quantify the concentration of each polyamine by comparing its peak area to that of the internal standard.

-

Caption: Workflow for HPLC Analysis of Polyamines.

Role in Cellular Signaling: Polyamines and Apoptosis

Polyamines, including spermine and spermidine, are crucial regulators of cell growth, differentiation, and apoptosis.[8] Their depletion has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9] This involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[9] this compound, as a structural analog, can be used in studies to probe the mechanisms of polyamine transport and function in these pathways.

Overview of Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.

-

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor deprivation. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which subsequently activates executioner caspases.

The cellular levels of polyamines can influence both of these pathways. Depletion of spermine and spermidine can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, thereby promoting the intrinsic pathway.[9]

Caption: Simplified Overview of Apoptosis Signaling Pathways.

References

- 1. This compound 98 646-24-2 [sigmaaldrich.com]

- 2. 1,9-二氨基壬烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Polyamines and apoptosis - ProQuest [proquest.com]

- 9. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides Using 1,9-Diaminononane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. The specific properties of a polyamide are determined by the chemical nature of its constituent monomers. The use of 1,9-diaminononane, a long-chain aliphatic diamine, in polyamide synthesis can impart unique characteristics such as increased flexibility, lower melting points, and reduced moisture absorption compared to shorter-chain nylons. These properties make polyamides derived from this compound attractive for a variety of specialized applications, including specialty textiles, engineering plastics, and potentially in the development of biocompatible materials for drug delivery systems.

This document provides detailed protocols for the synthesis of polyamides using this compound through three primary methods: interfacial polymerization, melt polycondensation, and solution polycondensation. Quantitative data from representative syntheses are summarized, and key experimental workflows are visualized.

Synthesis Methods Overview

The synthesis of polyamides from this compound typically involves the condensation reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The choice of polymerization technique depends on the desired polymer properties, the reactivity of the monomers, and the scale of the synthesis.

-

Interfacial Polymerization: This method involves the reaction of two immiscible solutions, one containing the diamine and the other the diacyl chloride. Polymerization occurs rapidly at the interface of the two liquids. It is a robust method for producing high molecular weight polymers at low temperatures.

-

Melt Polycondensation: In this solvent-free method, the diamine and dicarboxylic acid are heated together above the melting point of the resulting polymer. Water is formed as a byproduct and is removed to drive the reaction to completion. This technique is suitable for large-scale industrial production.

-

Solution Polycondensation: Both monomers are dissolved in a common solvent, and the polymerization is carried out in a homogeneous solution. This method allows for better control over the reaction conditions and is often used for the synthesis of aromatic or less-stable polyamides.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide 9,10

This protocol describes the synthesis of Polyamide 9,10 from this compound and sebacoyl chloride.

Materials:

-

This compound

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Distilled water

-

Ethanol

Equipment:

-

Beakers (250 mL)

-

Glass stirring rod

-

Forceps

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Prepare the Aqueous Phase: In a 250 mL beaker, prepare a solution by dissolving 2.0 g of this compound and 0.5 g of NaOH in 100 mL of distilled water. Stir until all solids are dissolved.

-

Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.5 mL of sebacoyl chloride in 100 mL of hexane.

-

Initiate Polymerization: Carefully and slowly pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase (this compound solution), minimizing mixing of the two layers. A polymer film will form instantly at the interface.

-

Isolate the Polymer: Using forceps, gently grasp the polyamide film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn from the beaker.

-

Wind the Polymer: Wind the polymer rope onto a glass stirring rod. Continue to pull the rope from the beaker until one of the reactants is depleted.

-

Wash the Polymer: Thoroughly wash the collected polyamide with a 50:50 (v/v) mixture of ethanol and water to remove any unreacted monomers and byproducts. Repeat the washing with distilled water.

-

Dry the Polymer: Press the washed polymer between filter papers to remove excess liquid and then dry it in a vacuum oven at 60-80°C to a constant weight.

Safety Precautions:

-

Sebacoyl chloride is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

This compound is a skin and eye irritant.

-

Sodium hydroxide is corrosive.

-

Hexane is flammable.

Protocol 2: Melt Polycondensation of Polyamide 9,12

This protocol details the synthesis of Polyamide 9,12 from this compound and dodecanedioic acid.

Materials:

-

This compound

-

Dodecanedioic acid

-

Nitrogen gas (high purity)

Equipment:

-

High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

-

Heating mantle with temperature controller.

-

High-vacuum pump.

Procedure:

-

Prepare the Nylon Salt (Optional but Recommended): To ensure a 1:1 stoichiometric ratio, a nylon salt can be prepared first. Dissolve equimolar amounts of this compound and dodecanedioic acid in a suitable solvent like ethanol. The salt will precipitate and can be filtered, washed, and dried.

-

Charge the Reactor: Place an accurately weighed amount of the this compound/dodecanedioic acid salt (or equimolar amounts of the individual monomers) into the reactor.

-

Inert the System: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

-

Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to melt the monomers (typically in the range of 180-220°C).

-

Polycondensation under Nitrogen: Once the monomers are molten, increase the temperature to 220-260°C. Water will begin to distill off as the polycondensation reaction proceeds. Continue this stage for 1-2 hours.

-

Polycondensation under Vacuum: Gradually apply a high vacuum (<1 mmHg) to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion, achieving a high molecular weight. The viscosity of the melt will increase significantly during this stage, which typically lasts for another 2-4 hours.

-

Cooling and Recovery: Discontinue heating and introduce nitrogen gas to break the vacuum. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid polyamide can then be removed from the reactor.

Protocol 3: Solution Polycondensation of an Aromatic-Aliphatic Polyamide

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride in a solvent.

Materials:

-

This compound

-

Terephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)

-

Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to improve solubility)

-

Pyridine or Triethylamine (as an acid scavenger)

-

Methanol or Ethanol (for precipitation)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

-

Ice bath.

-

Heating mantle.

-

Beaker for precipitation.

-

Buchner funnel and filter paper.

-

Vacuum oven.

Procedure:

-

Prepare the Reaction Mixture: In the three-necked flask, dissolve a precise amount of this compound and the acid scavenger (e.g., pyridine, in a 2:1 molar ratio to the diamine) in the anhydrous solvent (NMP or DMAc). If using a salt to enhance solubility, add it at this stage. Purge the flask with nitrogen.

-

Cool the Mixture: Cool the flask to 0-5°C using an ice bath.

-

Add the Diacyl Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of the same anhydrous solvent and place it in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

-

Precipitate the Polymer: Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or ethanol. The polyamide will precipitate as a fibrous solid.

-

Isolate and Purify: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with the non-solvent and then with hot water to remove any salts and residual solvent.

-

Dry the Polymer: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of polyamides derived from this compound.

Table 1: Reaction Conditions for Polyamide Synthesis

| Parameter | Interfacial Polymerization (Polyamide 9,10) | Melt Polycondensation (Polyamide 9,12) | Solution Polycondensation (Polyamide 9,T) |

| Diamine | This compound | This compound | This compound |

| Diacid/Diacyl Chloride | Sebacoyl Chloride | Dodecanedioic Acid | Terephthaloyl Chloride |

| Solvent | Water/Hexane | None | NMP or DMAc |

| Temperature | Room Temperature | 220-260°C | 0°C to Room Temperature |

| Reaction Time | < 1 hour | 4-6 hours | 4-24 hours |

| Catalyst/Additive | NaOH | None | Pyridine, LiCl |

| Typical Yield | > 90% | > 95% | > 90% |

Table 2: Typical Properties of Polyamides from this compound

| Property | Polyamide 9,10 | Polyamide 9,12 | Polyamide 9,T |

| Number Average Molecular Weight (Mn, kDa) | 20 - 40 | 15 - 30 | 25 - 50 |

| Melting Temperature (Tm, °C) | 180 - 200 | 170 - 190 | > 300 |

| Glass Transition Temperature (Tg, °C) | 50 - 60 | 45 - 55 | 120 - 130 |

| Tensile Strength (MPa) | 50 - 70 | 45 - 65 | 80 - 100 |

| Elongation at Break (%) | 100 - 200 | 150 - 250 | 30 - 50 |

| Water Absorption (24h, %) | 1.0 - 1.5 | 0.8 - 1.2 | 1.5 - 2.0 |

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of polyamides using this compound.

Caption: Workflow for Interfacial Polymerization.

Caption: Workflow for Melt Polycondensation.

Applications

Polyamides derived from this compound are finding use in a growing number of applications where their unique combination of properties is advantageous.

-

High-Performance Fibers: The flexibility and lower moisture absorption of these polyamides make them suitable for specialty textiles that require good dimensional stability and a soft feel.

-

Engineering Plastics: In the automotive and electronics industries, these materials can be used for components that require good chemical resistance, toughness, and precise dimensions. For instance, PA9T, a commercial polyamide based on a C9 monomer, is used in electrical and electronic components as well as automotive parts due to its high heat resistance, chemical resistance, and low water absorption.

-

Drug Development and Biomedical Applications: The potential biocompatibility and biodegradability of certain polyamides make them candidates for use in drug delivery systems, surgical sutures, and medical implants. The long aliphatic chain of this compound can be tailored to control the hydrophobic-hydrophilic balance and degradation rate of the polymer.

Conclusion

The synthesis of polyamides using this compound offers a versatile platform for creating materials with a wide range of desirable properties. By selecting the appropriate comonomer and polymerization method, researchers can tailor the final characteristics of the polyamide to meet the demands of specific applications, from high-performance engineering plastics to advanced biomedical devices. The protocols and data presented here provide a solid foundation for the exploration and development of novel polyamides based on this long-chain diamine.

Application Notes and Protocols: 1,9-Diaminononane as a Crosslinking Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,9-diaminonane as a crosslinking agent for epoxy resins. This document details the curing mechanism, expected material properties, and standardized protocols for preparation and characterization.

Application Notes

1,9-Diaminonane is a linear aliphatic diamine that serves as an effective curing agent for epoxy resins, yielding a crosslinked thermoset polymer with a range of desirable properties. The long, flexible nine-carbon chain of 1,9-diaminonane imparts a degree of toughness and flexibility to the cured epoxy network.

The primary amine groups at each end of the 1,9-diaminonane molecule react with the epoxide groups of the epoxy resin in a nucleophilic ring-opening addition reaction. This reaction proceeds in a stepwise manner, first forming a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group. The bifunctional nature of 1,9-diaminononane allows it to act as a linker, forming a three-dimensional, crosslinked network that is responsible for the final properties of the cured material.[1][2] This curing process can typically be carried out at room temperature, although a post-curing step at an elevated temperature is often employed to ensure complete reaction and achieve optimal properties.

The resulting cured epoxy resin is expected to exhibit good mechanical strength and thermal stability, characteristic of amine-cured epoxies. The flexible nonane chain can contribute to improved impact resistance and reduced brittleness compared to shorter-chain diamine curing agents.

Experimental Protocols

Materials and Stoichiometry

Materials:

-

Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

1,9-Diaminonane (Curing Agent)

-

Solvent (optional, e.g., acetone, for viscosity reduction)

Stoichiometric Calculation:

To achieve a fully cured epoxy network with optimal properties, a stoichiometric ratio of epoxy groups to amine hydrogens is typically used. The calculation is as follows:

-

Amine Hydrogen Equivalent Weight (AHEW): AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens) For 1,9-Diaminonane (MW = 158.28 g/mol , 4 active hydrogens): AHEW = 158.28 / 4 = 39.57 g/eq

-

Epoxy Equivalent Weight (EEW): This value is provided by the epoxy resin manufacturer. For a typical DGEBA resin, the EEW is approximately 188 g/eq.

-

Parts by Weight of Curing Agent per 100 Parts of Resin (phr): phr = (AHEW / EEW) * 100 phr = (39.57 / 188) * 100 ≈ 21.05 phr

Therefore, approximately 21.05 grams of this compound should be used for every 100 grams of an epoxy resin with an EEW of 188 g/eq.

Preparation of Cured Epoxy Resin

-

Pre-treatment: Gently warm the epoxy resin to reduce its viscosity for easier mixing.

-

Mixing: Accurately weigh the epoxy resin and the calculated amount of this compound in a suitable container. Mix the two components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage and continue mixing.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the mechanical properties of the cured resin.

-

Casting: Pour the degassed mixture into a pre-heated mold.

-

Curing:

-

Initial Cure: Allow the mixture to cure at room temperature for 24 hours.

-

Post-Cure: For optimal performance, post-cure the samples in an oven at a temperature above the expected glass transition temperature (e.g., 80-120°C) for 2-4 hours.

-

-

Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.

Characterization Protocols

a. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) and monitor the curing process.

-

Procedure:

-

Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is observed as a step change in the heat flow curve.

-

b. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of the cured resin.

-

Procedure:

-

Place a small sample (10-20 mg) of the cured epoxy in a TGA crucible.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information on the thermal stability.

-

c. Mechanical Testing (Tensile Test)

-

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured resin.

-

Procedure:

-

Prepare dog-bone shaped specimens according to ASTM D638 standards.

-

Mount the specimen in a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and displacement data to calculate the tensile properties.

-

Data Presentation

Table 1: Expected Properties of Epoxy Resin Cured with this compound (Based on Analogy with Similar Aliphatic Diamine Cured Systems)

| Property | Expected Value Range | Analytical Technique |

| Glass Transition Temperature (Tg) | 60 - 100 °C | DSC |

| Onset of Decomposition (Td) | 300 - 350 °C | TGA |

| Tensile Strength | 50 - 80 MPa | Tensile Test |

| Young's Modulus | 2.0 - 3.5 GPa | Tensile Test |

| Elongation at Break | 3 - 8 % | Tensile Test |

Note: The values presented in this table are estimates based on data for epoxy resins cured with other long-chain aliphatic diamines. Actual values for a this compound cured system should be determined experimentally.

Visualizations

Caption: Chemical crosslinking of epoxy resin with this compound.

Caption: Experimental workflow for epoxy resin preparation and characterization.

References

Application Notes and Protocols for the Use of 1,9-Diaminononane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane, a C9 aliphatic diamine, serves as a valuable monomer in the synthesis of high-performance polyamides. Its nine-carbon chain imparts a unique combination of properties to the resulting polymers, including flexibility, reduced water absorption, and specific thermal characteristics compared to shorter-chain diamines. These attributes make polyamides derived from this compound suitable for a range of applications, from engineering thermoplastics to specialty fibers and potentially in biomedical applications where tailored material properties are crucial.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing this compound. It covers two primary polymerization techniques: melt polycondensation and interfacial polymerization, offering methodologies for preparing both aliphatic and semi-aromatic polyamides.

Data Presentation

The following tables summarize key quantitative data for polyamides synthesized using this compound and related long-chain polyamides for comparative purposes.

Table 1: Properties of Polyamide Copolymers from this compound (NDA) [1]

| Copolymer Composition (molar ratio of diacids) | Intrinsic Viscosity (dL/g) | Tg (°C) | Tm (°C) | Tc (°C) |

| Poly(9A-co-9T) 100/0 | 1.10 | 50.0 | 205.7 | 171.6 |

| Poly(9A-co-9T) 90/10 | 1.05 | 53.6 | 200.5 | 163.6 |

| Poly(9A-co-9T) 80/20 | 1.02 | 57.3 | 194.8 | 154.5 |

| Poly(9A-co-9T) 70/30 | 0.98 | 61.0 | 189.2 | 145.4 |

| Poly(9A-co-9T) 60/40 | 0.95 | 64.7 | 183.6 | 136.3 |

| Poly(9A-co-9T) 50/50 | 0.92 | 68.4 | 178.0 | 127.2 |

9A = 1,9-nonamethylene adipamide; 9T = 1,9-nonamethylene terephthalamide Tg determined on samples rapidly cooled from the melt.

Table 2: Comparative Thermal Properties of Various Aliphatic Polyamides

| Polyamide | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (°C) |

| Polyamide 6,10 | 215 - 220 | 41 - 50 | ~440 |

| Polyamide 9,6 | 205.7 | 50.0 | - |

| Polyamide 10,12 | ~190 | - | - |

| Polyamide 11 | ~190 | ~42 | - |

| Polyamide 12 | ~180 | ~40 | - |

Data compiled from multiple sources for comparison of long-chain polyamides.

Experimental Protocols

Protocol 1: Melt Polycondensation for the Synthesis of Polyamide 9,T/9,A Copolymers

This protocol is adapted from the synthesis of poly(1,9-nonamethylene adipamide-co-1,9-nonamethylene terephthalamide) and can be modified for the synthesis of other polyamides from this compound.[1]

Materials:

-

This compound (NDA)

-

Adipic acid (AA)

-

Terephthalic acid (TA)

-

Reagent alcohol

-

Deionized water

-

Nitrogen gas

-

High-temperature oil bath

-

Glass reaction tube with a side arm for nitrogen inlet and outlet

-

Stirring mechanism

Procedure:

-

Nylon Salt Formation:

-

Synthesize the 1:1 molar salt of this compound with each diacid (adipic acid and terephthalic acid) separately.

-

For the NDA adipate salt, dissolve equimolar amounts of NDA and adipic acid in a mixture of reagent alcohol and deionized water with heating and stirring until all solids dissolve.

-

Allow the solution to cool slowly to room temperature to crystallize the salt.

-

Collect the salt by vacuum filtration, wash with reagent alcohol, and dry in a vacuum oven at 50°C for 16 hours.

-

Repeat the process for the NDA terephthalate salt.

-

-

Polycondensation:

-

Charge the desired molar ratio of the dried nylon salts into a thick-walled glass reaction tube.

-

Purge the tube with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Place the reaction tube in a high-temperature oil bath and begin heating.

-